N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide
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Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide: is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide typically involves the reaction of phthalic anhydride with 3,5-dihydroxybenzamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 100°C, and maintained for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or isoindolines.
Scientific Research Applications
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. In receptor studies, it can act as a ligand, modulating receptor activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)isonicotinamide
- (4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
- 2-(2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione
Uniqueness
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3,5-dihydroxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups at the 3 and 5 positions of the benzamide ring enhance its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-3,5-dihydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5/c18-9-5-8(6-10(19)7-9)13(20)16-17-14(21)11-3-1-2-4-12(11)15(17)22/h1-7,18-19H,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHDFGIPGHKVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC(=C3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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